6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide
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Description
“6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Scientific Research Applications
Synthesis and Optimization
A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing the potential of quinoline derivatives in targeted cancer therapy. Through optimization, compounds with potent ATM inhibition and suitable for oral administration were identified, demonstrating efficacy in combination with DNA damage-inducing agents in disease-relevant models (Degorce et al., 2016).
Photophysical Properties
The synthesis of quinoline derivatives containing a fluorogenic grouping highlights the material's potential in biochemical applications. These derivatives offer new insights into the development of sensitive and selective compounds for studying various biological systems (Gracheva et al., 1982).
Antitumor and Antifungal Activities
Thiazolo[5,4-b]quinoline derivatives exhibit significant antitumor activities, with specific structural features enhancing their efficacy. This research underscores the critical role of molecular structure in therapeutic potential, providing a basis for developing new antitumor agents (Alvarez-Ibarra et al., 1997). Additionally, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have shown good antifungal activities, indicating their utility in addressing fungal infections (Xu et al., 2007).
Imaging and Diagnostic Applications
N-[11C]methylated quinoline-2-carboxamides were identified as potential radioligands for visualizing peripheral benzodiazepine receptors using PET, offering avenues for noninvasive assessment of neuroinflammation and tissue injury (Matarrese et al., 2001).
Supramolecular Chemistry
Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand display electrocatalytic, photocatalytic, and magnetic properties. This research advances the understanding of metal-organic frameworks and their applications in catalysis and magnetic materials (Li et al., 2020).
Properties
IUPAC Name |
6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-7-6-21-14(17-7)18-13(20)10-5-16-11-3-2-8(15)4-9(11)12(10)19/h2-6H,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALILEQQQJQMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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